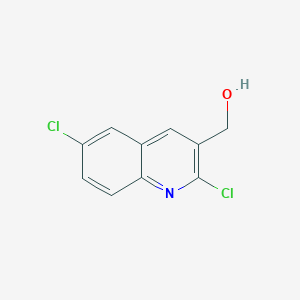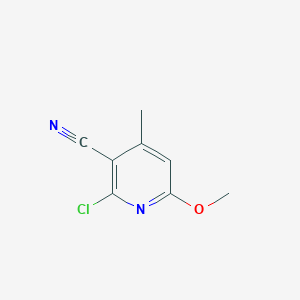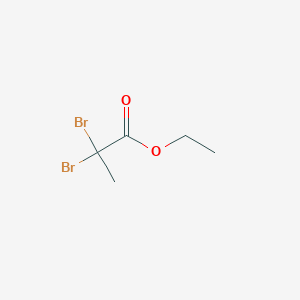
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 is a complex organic compound with a unique structure. It is a deuterated derivative of a steroidal compound, which means it contains deuterium atoms (a stable isotope of hydrogen) in place of some hydrogen atoms. This modification can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 typically involves multiple steps, including the introduction of deuterium atoms. The process may start with a precursor steroid compound, which undergoes deuterium exchange reactions under specific conditions. Common reagents used in these reactions include deuterium oxide (D2O) and deuterated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions, utilizing specialized equipment to ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium atoms and prevent contamination.
Analyse Des Réactions Chimiques
Types of Reactions
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce more saturated hydrocarbons.
Applications De Recherche Scientifique
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium atoms.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to unique biological effects. These effects are mediated through interactions with enzymes, receptors, and other cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
17-Methyl-5α-androstane-3β,17β-diol-d3: A similar deuterated steroidal compound with comparable properties.
4-Androstenedione: Another steroidal compound with different deuterium placement.
17-Hexyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol: A structurally related compound with unique functional groups.
Uniqueness
The uniqueness of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 lies in its specific deuterium placement, which can significantly alter its physical and chemical properties. This makes it a valuable tool for studying deuterium’s effects in various scientific fields.
Propriétés
Numéro CAS |
853904-65-1 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1/i3D3,11D2 |
Clé InChI |
QGKQXZFZOIQFBI-KSWMSELESA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O |
SMILES isomérique |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)O)[2H] |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Methyl-2-azaspiro[4.5]decane](/img/structure/B1625004.png)





